![molecular formula C13H11ClN4 B13195970 1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13195970.png)
1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of a formimidate derivative with hydrazine hydrate in ethanol to form the pyrazolopyrimidine core
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions: 1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The pyrazolopyrimidine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the molecule.
科学研究应用
1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used to study the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Chemical Biology: It is employed in the design of molecular probes to investigate biological pathways and molecular interactions.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and materials science.
作用机制
The mechanism of action of 1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell cycle progression . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site, stabilizing the inhibitor-kinase complex .
相似化合物的比较
Pyrazolo[3,4-D]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and selectivity.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine Derivatives: These compounds have an additional triazole ring, which can enhance their binding affinity and specificity for certain targets.
Uniqueness: 1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a different set of biological targets compared to other pyrazolopyrimidine derivatives, making it a valuable compound for drug discovery and development .
属性
分子式 |
C13H11ClN4 |
|---|---|
分子量 |
258.70 g/mol |
IUPAC 名称 |
1-benzyl-4-chloro-6-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11ClN4/c1-9-16-12(14)11-7-15-18(13(11)17-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI 键 |
CTKMWYNGLMGITM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=NN2CC3=CC=CC=C3)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


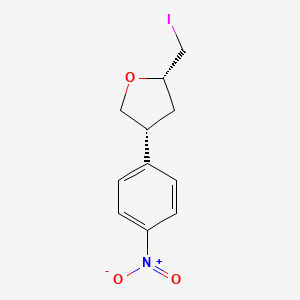



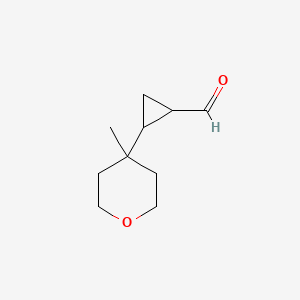
![6-Chloro-3-(3-methylfuran-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13195916.png)

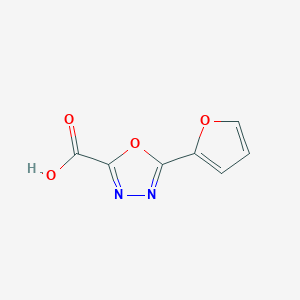

![2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile](/img/structure/B13195953.png)
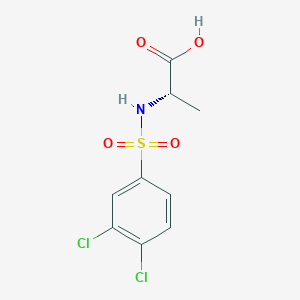

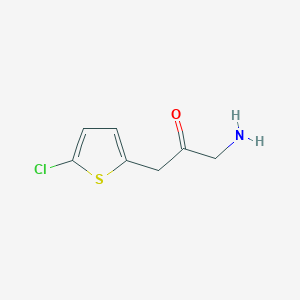
![1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13195976.png)
